molecular formula C17H16BrClN2O3 B3641314 5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide

Cat. No.: B3641314
M. Wt: 411.7 g/mol
InChI Key: ZWMKOKOQTPNSJI-UHFFFAOYSA-N
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Description

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Amidation: The formation of an amide bond by reacting the chlorinated compound with propanoylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Often involve reagents like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Often use palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzoic acid
  • 5-bromo-2-chloro-N-methylbenzamide
  • 5-bromo-N-{[2-chloro-5-(propionylamino)phenyl]carbamothioyl}-2-methoxybenzamide

Uniqueness

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-3-16(22)20-11-5-6-13(19)14(9-11)21-17(23)12-8-10(18)4-7-15(12)24-2/h4-9H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMKOKOQTPNSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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